molecular formula C18H20N2O7 B11149624 N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

Cat. No.: B11149624
M. Wt: 376.4 g/mol
InChI Key: GQCOMDRQCRLKFY-UHFFFAOYSA-N
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Description

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core with methoxy and dimethyl substitutions, as well as an acetylated glycylglycine moiety.

Chemical Reactions Analysis

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with other cellular targets, contributing to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-9-4-12(26-3)17-10(2)11(18(25)27-13(17)5-9)6-14(21)19-7-15(22)20-8-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

GQCOMDRQCRLKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC(=O)NCC(=O)O)C)C(=C1)OC

Origin of Product

United States

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